3-methoxy-1H-indazole

Overview

Description

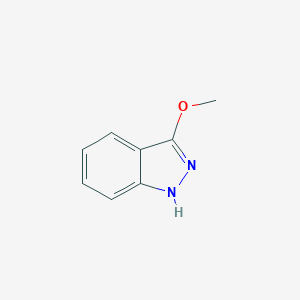

3-Methoxy-1H-indazole is a heterocyclic aromatic compound featuring a fused benzene and pyrazole ring system, with a methoxy group (-OCH₃) at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-1H-indazole can be achieved through several methods. One common approach involves the cyclization of o-aminobenzonitriles with hydrazine derivatives under acidic conditions. Another method includes the transition metal-catalyzed reactions, such as the Cu(OAc)2-catalyzed formation of N-N bonds in the presence of oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1H-indazole undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyrazole ring, leading to the formation of dihydroindazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include substituted indazoles, dihydroindazoles, and various functionalized derivatives that can be further utilized in synthetic applications .

Scientific Research Applications

Medicinal Chemistry Applications

The compound serves as a core structure for developing pharmaceuticals with potential therapeutic effects. Its applications in medicinal chemistry include:

- Anticancer Activity : Research indicates that 3-methoxy-1H-indazole can inhibit cancer cell proliferation by modulating key signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway, crucial for cell growth and survival .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Antimicrobial Properties : Studies have shown potential antimicrobial activity against various bacterial strains, indicating its role in developing new antibiotics .

Biological Studies

In biological assays, this compound is utilized to explore its effects on various cellular pathways:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as phosphoinositide 3-kinase (PI3K), which plays a vital role in cancer cell signaling .

- Cell Cycle Modulation : It affects apoptosis and cell cycle progression, potentially through interactions with Bcl2 family members and the p53 pathway .

Case Studies

Several case studies highlight the biological activities and therapeutic potential of this compound:

- Anticancer Research : A study demonstrated that derivatives of this compound showed significant inhibitory effects against various cancer cell lines, including lung (A549) and chronic myeloid leukemia (K562) cells, with IC50 values indicating effective cytotoxicity .

- Inflammation Models : In preclinical models of inflammation, the compound reduced levels of inflammatory markers, suggesting its utility in treating conditions like arthritis or other inflammatory disorders .

- Neuronal Nitric Oxide Synthase Inhibition : Research indicated that this compound could inhibit neuronal nitric oxide synthase, which may have implications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogues of 3-Methoxy-1H-Indazole

The following table summarizes key structural analogues and their biological or synthetic relevance:

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Class | Representative Compound | GI₅₀ (µM) MCF7 | GI₅₀ (µM) HCT116 | Fold Potency vs. Irinotecan (MCF7) |

|---|---|---|---|---|

| This compound | 8a | 0.06 ± 0.014 | 1.19 ± 0.035 | 6× |

| Quinazoline-Based | 4i | 3.35 ± 0.101 | >10 | 0.2× |

| Irinotecan (Control) | – | 0.35 ± 0.069 | 0.62 ± 0.003 | – |

Key Findings :

- Potency: this compound derivatives (e.g., 8a) are 6-fold more potent than irinotecan against MCF7 and retain activity against HCT116, unlike quinazoline-based compounds .

- Selectivity : Quinazoline derivatives (e.g., 4i) show specificity for breast cancer (MCF7) but lack efficacy against colon cancer (HCT116) .

Limitations and Challenges

Biological Activity

3-Methoxy-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a substituted indazole derivative, which is part of a larger class of compounds known for their pharmacological properties. Indazoles have been linked to various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The methoxy group at the 3-position enhances the compound's solubility and bioavailability, making it a promising candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Indazole derivatives often exhibit potent inhibitory effects on various kinases involved in cancer progression. For example, compounds with indazole scaffolds have shown significant inhibition against FGFR1 and PAK1 kinases, which are critical targets in cancer therapy .

- Cell Cycle Regulation : Studies indicate that this compound affects cell cycle progression by modulating key regulatory proteins, leading to apoptosis in cancer cells .

- Antioxidant Activity : Indazoles have also demonstrated antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress within tumor microenvironments .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be enhanced through structural modifications. The following table summarizes key findings from various studies regarding the SAR of indazole derivatives:

| Compound | Modification | IC50 (nM) | Target |

|---|---|---|---|

| 9u | Indazole scaffold | 3.3 | FGFR1 |

| 30l | Carboxamide derivative | 9.8 | PAK1 |

| 6o | Substituted at C-5 position | 5.15 | K562 |

These findings indicate that specific substitutions on the indazole ring can significantly influence the potency and selectivity of these compounds against targeted kinases.

Study 1: Anticancer Activity Against K562 Cells

In a study evaluating various indazole derivatives, compound 6o exhibited promising inhibitory effects against K562 human chronic myeloid leukemia cells with an IC50 value of 5.15 µM. This compound showed selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM, indicating its potential as a low-toxicity anticancer agent .

Study 2: PAK1 Inhibition

Another significant study identified a derivative (30l) as a potent PAK1 inhibitor with an IC50 value of 9.8 nM. This compound demonstrated high selectivity toward PAK1 among a panel of 29 kinases and effectively suppressed the migration and invasion of MDA-MB-231 breast cancer cells by downregulating Snail expression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methoxy-1H-indazole, and how can its purity be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, methoxy groups can be introduced using sodium hydride or potassium carbonate in aprotic solvents like DMF . Post-synthesis, purity is validated via high-resolution mass spectrometry (HRMS), thin-layer chromatography (TLC) with Rf values (e.g., hexane:ethyl acetate = 60:40, Rf ≈ 0.77), and NMR spectroscopy to confirm structural integrity .

- Key Parameters : Monitor reaction temperature (e.g., reflux conditions) and solvent selection to avoid side reactions like over-oxidation .

Q. How can spectroscopic techniques distinguish this compound from its structural analogs?

- Methodology : Use a combination of:

- 1H NMR : Characteristic signals for the methoxy group (~δ 3.7–3.8 ppm) and indazole protons (e.g., δ 7.0–8.5 ppm for aromatic protons) .

- IR Spectroscopy : Stretching vibrations for C-O (methoxy) at ~1250 cm⁻¹ and N-H (indazole) at ~3400 cm⁻¹ .

- X-ray Crystallography : Resolve bond lengths (e.g., C-O bond ≈ 1.36 Å) and angles to confirm substitution patterns .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-methoxy group influence the reactivity of 1H-indazole in medicinal chemistry applications?

- Methodology :

- Perform density functional theory (DFT) calculations to map electron density distribution and predict sites for electrophilic/nucleophilic attacks .

- Compare biological activity (e.g., enzyme inhibition) of this compound with analogs (e.g., 3-nitro or 3-hydroxy derivatives) to isolate steric/electronic contributions .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .

- Structural-Activity Landscapes : Analyze crystal structures of ligand-target complexes to identify critical interactions (e.g., methoxy group positioning in hydrophobic pockets) .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Methodology :

- Prodrug Design : Modify the methoxy group to a labile ester or carbamate to enhance bioavailability .

- In Vitro Microsomal Assays : Test hepatic stability using liver microsomes and identify metabolic hotspots via LC-MS/MS .

Q. Methodological Considerations

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Tools :

- Schrödinger Suite : Predict logP, pKa, and solubility using QikProp .

- SwissADME : Evaluate drug-likeness and bioavailability radar plots .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Methodology :

- Solvent Screening : Use high-throughput platforms to test solvents (e.g., DMSO, acetonitrile) and additives (e.g., PEG) .

- Temperature Gradients : Slow cooling from saturated solutions promotes crystal growth .

Properties

IUPAC Name |

3-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIHZLGSYHTLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334076 | |

| Record name | 3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848-41-5 | |

| Record name | 3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.